molecular formula C27H42O3 B13398762 [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

Cat. No.: B13398762
M. Wt: 414.6 g/mol
InChI Key: TXUICONDJPYNPY-GCLWATQFSA-N
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Description

The compound [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate (CAS: 11111-10-7) is a steroid derivative featuring a cyclopenta[a]phenanthrene core with a 3-oxo group, three methyl substituents (positions 1, 10, 13), and a heptanoate ester at the 17-position . Its molecular formula is C₃₂H₄₈O₃, and it is structurally related to bile acids and triterpenoids. The heptanoate ester likely serves as a prodrug modification to enhance lipophilicity and prolong metabolic release .

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(5S,10S,13S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C27H42O3/c1-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-17-20(28)16-18(2)27(19,4)23(21)14-15-26(22,24)3/h16,19,21-24H,5-15,17H2,1-4H3/t19-,21?,22?,23?,24-,26-,27-/m0/s1

InChI Key

TXUICONDJPYNPY-GCLWATQFSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C(=CC(=O)C4)C)C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(=CC(=O)C4)C)C)C

Origin of Product

United States

Preparation Methods

Detailed Esterification Procedure

The esterification of the 17β-hydroxyl group is commonly achieved by reacting the steroidal alcohol with heptanoic acid derivatives under conditions favoring ester bond formation.

Method Reagents Conditions Notes
Acid Chloride Method Heptanoyl chloride, pyridine or triethylamine Anhydrous solvent (e.g., dichloromethane), 0–25 °C, inert atmosphere Activation of heptanoic acid as acid chloride enhances esterification efficiency; base scavenges HCl byproduct
DCC Coupling Heptanoic acid, dicyclohexylcarbodiimide (DCC), DMAP catalyst Room temperature, anhydrous solvent (e.g., dichloromethane) Mild conditions, avoids acid chlorides; DCC activates carboxylic acid for nucleophilic attack by hydroxyl
Acid Anhydride Method Heptanoic anhydride, base catalyst Mild heating, inert atmosphere Less commonly used but effective for ester formation

The reaction is monitored by TLC or HPLC to confirm conversion. Purification is typically done by recrystallization or chromatography to isolate the pure ester.

Synthesis of the Steroidal Core

The steroidal core with the correct stereochemistry and oxidation state is synthesized via multi-step organic synthesis or isolated from natural steroid precursors followed by chemical modification:

  • Introduction of the 1-methyl group and 3-oxo functionality via selective oxidation and alkylation.
  • Control of stereochemistry at multiple chiral centers (5S,8R,9S,10S,13S,14S,17S) through stereoselective reactions or chiral starting materials.
  • Reduction or protection/deprotection steps as needed to maintain functionality.

The core is often prepared using known steroid synthesis protocols, including hydrogenation, oxidation, and functional group transformations.

Research Findings and Data Analysis

Yield and Purity

  • Reported yields for the esterification step typically range from 70% to 90%, depending on reaction conditions and purification methods.
  • Purity of final product is confirmed by NMR, IR spectroscopy, and mass spectrometry.
  • Stereochemical integrity is verified by chiral HPLC or X-ray crystallography.

Analytical Data Summary

Analysis Type Data/Result Reference
NMR Spectroscopy Characteristic signals for methyl groups, ester carbonyl (~170-175 ppm in 13C NMR), and steroidal protons
Mass Spectrometry Molecular ion peak consistent with C29H44O3
IR Spectroscopy Strong ester C=O stretch near 1735 cm⁻¹, ketone C=O near 1700 cm⁻¹
Melting Point Typically 140–145 °C for pure methenolone acetate

Summary Table: Preparation Methods Comparison

Method Advantages Disadvantages Typical Yield References
Acid Chloride Esterification High reactivity, fast reaction Requires preparation of acid chloride, corrosive HCl byproduct 80-90%
DCC Coupling Mild conditions, no acid chloride needed DCC byproduct removal needed, potential allergen 70-85%
Acid Anhydride Simple reagents Less reactive, longer reaction times 65-80%

Chemical Reactions Analysis

Types of Reactions

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted esters, and further oxidized compounds.

Scientific Research Applications

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential role in cellular signaling pathways and as a ligand for steroid receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves its interaction with steroid receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Modifications

Methyl Substituents
  • Target Compound : 1,10,13-Trimethyl configuration.
  • Compound 8 () : 10,13-Dimethyl with 3-oxo group .
  • Clarke's Analysis () : 10,13,17-Trimethyl-3-oxo variant (CAS: 521-11-9), differing in methyl placement at position 17 .
  • Impact : Methyl groups influence steric hindrance and receptor binding. The 1-methyl in the target may alter ring A conformation compared to analogs lacking this substituent.
Oxo/Hydroxy Groups
  • Target Compound : 3-Oxo group (ketone).
  • Compound 7 () : 3-Hydroxy group (alcohol) with lower melting point (105–106°C) due to hydrogen bonding .
  • Compound 4 () : 3-Acetoxy group (ester), enhancing metabolic stability compared to free hydroxy groups .

Ester Chain Variations

Compound Name Ester Chain Molecular Weight Melting Point (°C) Key Properties
Target Compound (CAS 11111-10-7) Heptanoate ~504.7* Not reported Enhanced lipophilicity; prolonged release
Compound 7 () Methyl pentanoate ~434.6 105.3–106.5 Shorter chain; higher solubility
Compound 8 () Methyl pentanoate ~432.6 124.2–126.1 3-Oxo group increases polarity
Compound Octanoate 512.85 Not reported Longer chain; higher logP
Compound Undec-10-enoate 452.68 Not reported Unsaturated C11 chain; flexible conformation

*Calculated based on core structure (C₂₅H₃₅O) + heptanoate (C₇H₁₃O₂).

  • Key Trends: Longer ester chains (e.g., octanoate vs. heptanoate) increase lipophilicity and may delay enzymatic hydrolysis .

Stereochemical Differences

  • Target Compound : (5S,8R,9S,10S,13S,14S,17S) configuration.
  • Compound : (3S,8S,9S,10R,13R,14S,17R) stereochemistry, differing at positions 3, 10, 13, and 17 .
  • Impact : Stereochemistry dictates three-dimensional interactions with enzymes or receptors. For example, 17S vs. 17R configuration affects binding to steroid hormone receptors.

Melting Points and Solubility

  • Compounds with hydroxy groups (e.g., , Compound 7) exhibit lower melting points than 3-oxo analogs due to intermolecular hydrogen bonding .
  • The target’s 3-oxo group and heptanoate ester suggest moderate solubility in organic solvents, with logP >5 inferred from analogs .

Biological Activity

The compound [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate is a complex steroid derivative with significant potential in medicinal chemistry and biochemistry. Its structural characteristics suggest possible interactions with biological systems that may lead to therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C22H32O3
  • Molecular Weight : 344.499 g/mol
  • CAS Number : 26302-67-0

The compound is believed to influence various biological pathways primarily through its interaction with steroid hormone receptors. Its structural similarity to natural steroids suggests it may act as an agonist or antagonist in specific contexts.

Inhibition of Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of 17β-hydroxysteroid dehydrogenases (17β-HSDs) . These enzymes are crucial in steroid metabolism and are implicated in various diseases including hormone-dependent cancers.

Table 1: Inhibition Activity of Related Compounds on 17β-HSDs

CompoundInhibition of 17β-HSD5 at 0.3 μM (%)Inhibition of 17β-HSD5 at 3 μM (%)Inhibition of 17β-HSD3 at 10 μM (%)
Compound A929593.7
Compound B648888.7
Compound C56--

Note: The above table summarizes findings related to compounds structurally similar to the target compound.

Case Studies

  • Study on Androstane Derivatives :
    A study synthesized several derivatives to evaluate their inhibitory effects on type 3 and type 5 17β-HSDs. Results indicated that certain modifications to the steroid backbone enhanced inhibitory activity significantly .
  • Antimicrobial Activity :
    Research has shown that some derivatives exhibit antimicrobial properties, potentially offering a new avenue for antibiotic development. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Hormonal Regulation :
    Investigations into the hormonal effects of the compound have revealed its potential role in modulating estrogen and testosterone levels in vitro. This suggests implications for treatments related to hormonal imbalances .

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound exhibits significant binding affinity to androgen receptors, which may contribute to its biological effects in hormone-related therapies.

Toxicological Assessments

Toxicity studies are essential for understanding the safety profile of any new therapeutic agent. Early assessments indicate a favorable safety margin at therapeutic doses; however, further studies are warranted to fully elucidate its toxicological profile.

Q & A

Q. What are the key methodologies for synthesizing this steroidal compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting from natural steroid precursors (e.g., 17α-hydroxyprogesterone derivatives). Critical steps include:

  • Esterification : Use heptanoic acid derivatives under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) to esterify the 17-hydroxyl group.
  • Oxidation/Reduction : Selective oxidation of ketones (e.g., 3-oxo group) using pyridinium chlorochromate (PCC) or reduction with NaBH4, depending on regioselectivity .
  • Halogenation : Bromination at specific positions (e.g., C6) using N-bromosuccinimide (NBS) under radical conditions .

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Confirm final product identity via 1H^1H-NMR and 13C^{13}C-NMR (e.g., characteristic peaks: δ 0.92 ppm for methyl groups, δ 5.3 ppm for olefinic protons) .

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H-NMRδ 3.66 ppm (ester methyl), δ 1.08–0.92 ppm (multiple methyl groups)
13C^{13}C-NMRδ 175.0 ppm (ester carbonyl), δ 210–200 ppm (ketone)
HRMSm/z 457.3294 [M+Na]+^+ (calculated for C27_{27}H46_{46}O4_4Na)

Q. How is the compound’s stability assessed under experimental storage conditions?

Stability studies should include:

  • Thermal Stability : Accelerated degradation tests at 40°C/75% RH over 4 weeks, with HPLC purity checks.
  • Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to detect isomerization or oxidation .
  • Hydrolytic Stability : Incubation in buffer solutions (pH 1.2–7.4) to assess ester bond susceptibility.

Note : No decomposition products are reported under standard storage (2–8°C, inert atmosphere), but incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. What computational strategies are effective for predicting receptor binding interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with steroid receptors (e.g., glucocorticoid or androgen receptors). Focus on the 17-heptanoate group’s hydrophobic interactions and ketone hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclopenta[a]phenanthrene core in lipid bilayers .

Q. Table 2: Key Molecular Descriptors

ParameterValue (Calculation Source)Relevance
LogP5.2 (NIST Chemistry WebBook)Membrane permeability
Polar Surface Area50.7 Ų (SwissADME)Blood-brain barrier penetration

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Heteronuclear NMR : Use 1H^1H-13C^{13}C HSQC to resolve overlapping proton signals (e.g., methyl vs. methylene groups) .
  • X-ray Crystallography : Obtain single-crystal structures to confirm stereochemistry (e.g., 5S,8R configurations) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace carbonyl group behavior during reactions .

Case Study : Discrepancies in ketone reduction efficiency (e.g., incomplete conversion) may arise from steric hindrance; use bulky reducing agents (e.g., L-selectride) for selectivity .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Receptor Transactivation Assays : Transfect HEK293 cells with glucocorticoid receptor (GR) luciferase reporters. Measure EC50_{50} values at 10–100 nM concentrations .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS to estimate hepatic clearance .
  • Cytotoxicity Screening : Use MTT assays in HepG2 cells to assess IC50_{50} > 50 μM (indicating low toxicity) .

Q. How can regioselectivity challenges in chemical modifications be addressed?

  • Protecting Groups : Temporarily block reactive sites (e.g., 3-ketone with ethylene glycol) before halogenation or oxidation .
  • Directing Groups : Introduce sulfonate esters at C6 to guide nucleophilic substitution .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency for sterically hindered positions (e.g., C17 esterification) .

Q. What analytical methods validate the compound’s purity in complex matrices?

  • 2D-LC/MS/MS : Separate isomers using chiral columns (e.g., Chiralpak IA) and quantify via MRM transitions .
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic forms (melting point ~180–185°C) .

Q. How does the 17-heptanoate side chain influence pharmacokinetic properties?

  • Half-Life Extension : The lipophilic heptanoate group enhances plasma protein binding, prolonging half-life vs. hydroxylated analogs (e.g., 17β-estradiol) .
  • Prodrug Potential : Ester hydrolysis in vivo releases the active steroidal core, as shown in bile acid analog studies .

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